![molecular formula C20H20FN3OS B2754461 2-[(4-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine CAS No. 422533-34-4](/img/structure/B2754461.png)
2-[(4-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine
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Description
2-[(4-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research.
Scientific Research Applications
Synthesis and Evaluation in Antibacterial Studies
2-[(4-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine and its derivatives are primarily researched for their potential in synthesizing new compounds with significant antibacterial properties. An efficient strategy for synthesizing a related compound, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, demonstrated its effectiveness against bacterial strains through a simple procedure with high conversion rates and short reaction times. This compound's structure was thoroughly analyzed, including its crystal structure and Hirshfeld surface analysis, to understand its interactions and antibacterial potential better (Geesi, 2020).
Antimicrobial and Antiviral Activities
Further research into quinazolinone derivatives, including those containing the fluorophenyl group, highlights their antimicrobial efficacy. For instance, compounds synthesized with oxadiazolin-5-thione moieties were evaluated for their antibacterial activity, showcasing the potential of these molecules in developing new antimicrobial agents (Ahmed, Abd-Alla, & El-zohry, 2007). Additionally, fluorine-containing 4-arylaminoquinazolines were synthesized and showed promising results against various viruses, indicating the potential for new antiviral substances (Lipunova, Nosova, Laeva, & Charushin, 2012).
Applications in Fluorescent Material Development
The compound's derivatives also find applications in the development of fluorescent materials. The synthesis of indazolo[3,2-b]quinazolinone derivatives via palladium-catalyzed intramolecular aerobic oxidative C-H amination of 2-aryl-3-(arylamino)quinazolinones has been explored. These derivatives act as a new class of blue fluorophores, demonstrating potential utility in fluorescent materials, highlighting the versatility of the quinazolinone scaffold in synthesizing compounds with desirable photophysical properties (Yang, Chen, Huang, Ding, Liu, & Wu, 2014).
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-15-9-7-14(8-10-15)13-26-20-23-18-6-2-1-5-17(18)19(24-20)22-12-16-4-3-11-25-16/h1-2,5-10,16H,3-4,11-13H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMXVBRGONLQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine |
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